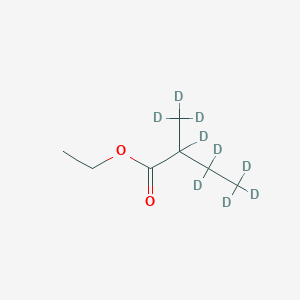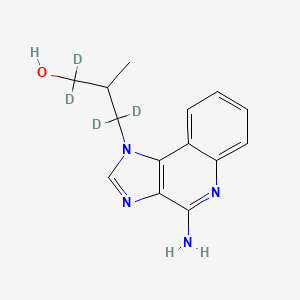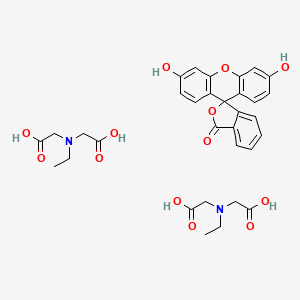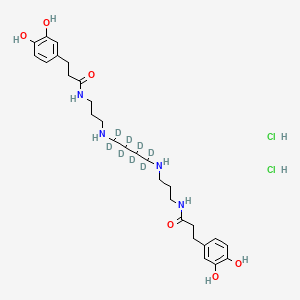![molecular formula C8H8FN5O4 B12399120 1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)
1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is an organic compound belonging to the class of pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. This compound is notable for its unique structure, which includes an azido group, a fluorine atom, and a hydroxy group attached to an oxolane ring .
Vorbereitungsmethoden
The synthesis of 1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Azidation: Introduction of the azido group is achieved through nucleophilic substitution reactions using sodium azide.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Hydroxylation: The hydroxy group is introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Cyclization: The final step involves cyclization to form the oxolane ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium fluoride.
Cycloaddition Reagents: Alkynes, copper(I) catalysts.
Major products formed from these reactions include ketones, amines, substituted pyrimidines, and triazoles.
Wissenschaftliche Forschungsanwendungen
1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a nucleoside analog, which can interfere with nucleic acid synthesis.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with nucleic acids. As a nucleoside analog, it can be incorporated into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. The azido group can also participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules .
Vergleich Mit ähnlichen Verbindungen
1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione can be compared with other nucleoside analogs, such as:
Zidovudine (AZT): An antiviral drug used to treat HIV.
Stavudine (d4T): Another antiviral drug used to treat HIV. It has a similar oxolane ring but different substituents.
Didanosine (ddI): An antiviral drug with a similar mechanism of action but different structural features.
The uniqueness of this compound lies in its combination of an azido group, a fluorine atom, and a hydroxy group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8FN5O4 |
|---|---|
Molekulargewicht |
257.18 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8FN5O4/c9-4-5(16)6(12-13-10)18-7(4)14-2-1-3(15)11-8(14)17/h1-2,4-7,16H,(H,11,15,17)/t4?,5-,6+,7-/m1/s1 |
InChI-Schlüssel |
MHZXNANHJNWVSO-HDLDFLEYSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)N=[N+]=[N-])O)F |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)N=[N+]=[N-])O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)




